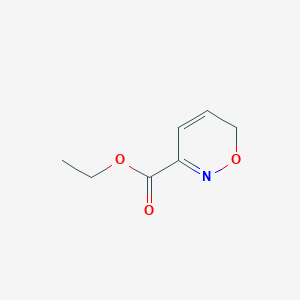

Ethyl 6H-1,2-oxazine-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

185223-40-9 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

ethyl 6H-oxazine-3-carboxylate |

InChI |

InChI=1S/C7H9NO3/c1-2-10-7(9)6-4-3-5-11-8-6/h3-4H,2,5H2,1H3 |

InChI Key |

VEDAJFIVJOLMQU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=NOCC=C1 |

Canonical SMILES |

CCOC(=O)C1=NOCC=C1 |

Synonyms |

6H-1,2-Oxazine-3-carboxylicacid,ethylester(9CI) |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Ethyl 6h 1,2 Oxazine 3 Carboxylate Analogs

Ring Transformations and Rearrangements

The 1,2-oxazine ring is a dynamic scaffold capable of undergoing significant structural changes through various reaction pathways. These transformations are often driven by the inherent strain of the N-O bond and the electronic nature of the substituents on the ring.

Reductive Ring Contractions

A significant reaction pathway for 3,6-dihydro-1,2-oxazines is their reductive ring contraction to form highly functionalized pyrroles. rsc.org This transformation involves the cleavage of the weak N-O bond followed by cyclization. Various catalytic systems have been developed to facilitate this process efficiently.

One effective method involves the use of a heterogeneous copper on carbon (Cu/C) catalyst under solvent-free heating conditions. rsc.orgthieme-connect.com This approach has been shown to convert a range of 3,6-dihydro-1,2-oxazines into their corresponding pyrrole (B145914) derivatives in yields of up to 88%. thieme-connect.com The Cu/C catalyst is robust and can be recovered and reused multiple times without a significant loss of activity. thieme-connect.com Its catalytic superiority has been demonstrated when compared to other metals on carbon, such as Pd/C, Pt/C, and Ni/C. thieme-connect.com

Iron carbonyls, such as Fe₃(CO)₁₂, are also effective reagents for the deoxygenation and ring contraction of 5,6-dihydro-4H-1,2-oxazines to yield pyrrole derivatives. oup.com The reaction is believed to proceed through the formation of a 4H-1,2-oxazine intermediate via an acid-catalyzed elimination. oup.com The addition of trifluoroacetic acid can improve the yields for certain substrates. oup.com

These reductive ring contractions are valuable as they can be integrated into one-pot syntheses. For instance, 3,6-dihydro-1,2-oxazines can be formed in situ via a hetero-Diels-Alder reaction, followed by the copper-catalyzed conversion to pyrroles without isolation of the intermediate. rsc.org

| Catalyst/Reagent | Substrate Type | Key Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Copper on Carbon (Cu/C) | 3,6-Dihydro-1,2-oxazines | Neat heating, 120 °C | Functionalized Pyrroles | Up to 88% | rsc.orgthieme-connect.com |

| Fe₃(CO)₁₂ | 5,6-Dihydro-4H-1,2-oxazines | Toluene or DCE, 80 °C | Pyrrole Derivatives | High yields | oup.com |

| Fe₃(CO)₁₂ with TFA | 5,6-Dihydro-4H-1,2-oxazines | DCE, 80 °C | Pyrrole Derivatives | Improved yields for specific substrates | oup.com |

Ring Enlargement to Larger N,O-Heterocycles

While ring contractions are common, 1,2-oxazine derivatives can also undergo ring enlargement to form larger N,O-heterocyclic systems. These reactions often proceed through the cleavage of a bond within the initial ring, followed by the incorporation of new atoms. For example, certain 1,2-oxazine N-oxides, when subjected to specific reaction conditions, can rearrange to form seven-membered oxepine rings. clockss.org This transformation is rationalized by the ring expansion of an intermediate nitroso acetal, followed by the expulsion of HNO. clockss.org Such rearrangements highlight the utility of the 1,2-oxazine core as a precursor to more complex heterocyclic structures.

Aza-Cope Rearrangements

The aza-Cope rearrangement, a type of thieme-connect.comthieme-connect.com-sigmatropic rearrangement, is a powerful tool in organic synthesis for constructing complex nitrogen-containing molecules. wikipedia.org The 1,2-oxaza-Cope rearrangement is a specific variant involving the 1,2-oxazine framework. A notable example is the Lewis acid-promoted hetero-Cope rearrangement involving a nitroso group, which provides a concise method for assembling oxazine (B8389632) rings. nih.govacs.org

These rearrangements typically proceed through a chair-like transition state. wikipedia.org The cationic 2-aza-Cope rearrangement is particularly facile, often occurring at temperatures 100-200 °C lower than the all-carbon equivalent, due to the presence of the charged nitrogen heteroatom which lowers the activation barrier. wikipedia.org This reaction can be coupled with other transformations, such as the Mannich cyclization, to rapidly build molecular complexity. wikipedia.org

Thermal Amine-Promoted Isomerization of Oxazinane Rings

The interaction of 1,2-oxazine analogs with amines can promote isomerization and other transformations. For instance, the condensation reaction of primary aromatic amines with formaldehyde (B43269) and phenols can lead to the formation of 1,3-oxazine derivatives. tandfonline.com While this example pertains to the 1,3-isomer, the principle of amine-promoted reactions is relevant. The nucleophilicity of the amine can facilitate ring-opening and subsequent rearrangement or isomerization of the oxazinane ring structure. The rate of these reactions can be influenced by the electronic properties of the amine; electron-donating groups on an aromatic amine accelerate the reaction, while electron-withdrawing groups retard it. tandfonline.com

Ring Opening Reactions (e.g., of Bicyclic 1,2-Oxazines)

Bicyclic systems containing a 1,2-oxazine ring are susceptible to ring-opening reactions, providing access to highly functionalized acyclic or monocyclic products. These reactions can be initiated by various reagents, cleaving either the N-O or C-O bond of the heterocyclic ring.

Acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohol nucleophiles represents the first reported instance of cleaving the C-O bond instead of the more commonly cleaved N-O bond in this class of compounds. beilstein-journals.org The reaction proceeds via an SN2-like mechanism, where the alcohol attacks the carbon atom adjacent to the ring oxygen, leading to the ring-opened product. beilstein-journals.org Pyridinium toluenesulfonate (B8598656) was found to be an effective catalyst for this transformation in methanol (B129727). beilstein-journals.org

Another novel transformation is the ring-opening fluorination of bicyclic azaarenes, such as pyrazolo[1,5-a]pyridines. rsc.org Treatment with an electrophilic fluorinating agent results in fluorination of the aromatic ring, which is immediately followed by the opening of the adjacent heterocyclic ring, leading to the formation of a tertiary carbon-fluorine bond. rsc.org

Cleavage Reactions

The facile cleavage of the N-O bond is a defining characteristic of the 1,2-oxazine ring system. sci-hub.se This bond is relatively weak (average bond energy of ~57 kcal/mol) and can be broken under various reductive conditions, making 1,2-oxazines useful precursors to important functional groups like γ-aminoalcohols. nih.govnih.gov

Reductive cleavage can be achieved using a variety of reagents. Common methods include hydrogenolysis with catalysts like Raney nickel or palladium on carbon (Pd/C), or treatment with reducing agents such as lithium aluminum hydride (LiAlH₄). beilstein-journals.org For example, catalytic hydrogenation of ethyl 6H-1,2-oxazine-3-carboxylate over Pd/C yields the saturated 1,2-oxazinane (B1295428) derivative.

In more complex fused systems, such as heterobicycloalkene-fused 2-isoxazolines (a related five-membered ring system), the choice of reagent is critical. While many standard reagents fail, a combination of Raney nickel and aluminum trichloride (B1173362) (AlCl₃) in aqueous methanol has proven effective for N-O bond cleavage. nih.govbeilstein-journals.org This reaction proceeds via N-O bond scission followed by the hydrolysis of the resulting imine to furnish β-hydroxyketones in good to excellent yields. nih.govbeilstein-journals.org

| Reagent/System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| H₂ / Pd/C | This compound | Saturated 1,2-oxazinane | |

| LiAlH₄ | This compound | γ-Aminoalcohol (after ester reduction) | |

| Raney Nickel / AlCl₃ | Heterobicycle-fused 2-isoxazolines | β-Hydroxyketones | nih.govbeilstein-journals.org |

| Mo(CO)₆ | Carbobicycle-fused 2-isoxazolines | β-Hydroxyketones | beilstein-journals.org |

N-O Bond Cleavage

The weak N-O σ bond in 1,2-oxazines and related hydroxylamine (B1172632) derivatives makes them prone to cleavage under various conditions. nih.govresearchgate.netdoaj.org This characteristic is frequently exploited in organic synthesis to convert the oxazine ring into other functional groups or to construct new N-heterocycles using the oxazine as a nitrogen source. nih.govdoaj.org The cleavage can be induced by a range of reagents, including catalytic hydrogenation and various metal-based reducing systems. nih.govtsijournals.com

Catalytic hydrogenation is a well-established method for the reduction of the N-O bond in 1,2-oxazine systems. tsijournals.comrsc.org For instance, the catalytic hydrogenation of this compound using hydrogen gas (H₂) and palladium on carbon (Pd/C) in an ethanol (B145695) solvent leads to the saturation of the ring, yielding the corresponding 1,2-oxazinane derivative. This reaction can produce a mixture of cis and trans isomers.

The process is a key step in the synthesis of more complex molecules. Reductive cleavage of the N-O bond in tetrahydro-1,2-oxazine cycloadducts, followed by treatment with methanesulfonyl chloride (MsCl), can lead to the formation of 2,5-trans-substituted pyrrolidines. pitt.edu This transformation highlights the utility of catalytic hydrogenation in converting the oxazine motif into other important heterocyclic systems. pitt.edu While effective, catalytic hydrogenation can sometimes lead to over-reduction, depending on the substrate and reaction conditions. organic-chemistry.org

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Reagents | Solvent | Product | Notes | Source |

| This compound | H₂, Pd/C | Ethanol | Saturated 1,2-oxazinane derivative | Yields a cis/trans isomer mixture. | |

| Tetrahydro-1,2-oxazine derivative | H₂, Catalyst | - | 1,4-Amino alcohol | Intermediate for pyrrolidine (B122466) synthesis. | pitt.edu |

A variety of metal-based reagents are effective in cleaving the N-O bond of 1,2-oxazine analogs. researchgate.net These methods often offer advantages in terms of mild reaction conditions and functional group tolerance. nih.gov

Samarium Diiodide (SmI₂): Samarium(II) iodide, known as Kagan's reagent, is a powerful, mild, and versatile one-electron reducing agent widely used in organic synthesis. wikipedia.orgorganicreactions.orgrsc.org It is particularly effective for the reductive cleavage of N-O bonds in hydroxylamines and their derivatives. acs.orgorganic-chemistry.org The reactivity of SmI₂ can be fine-tuned by the choice of solvent and additives like hexamethylphosphoramide (B148902) (HMPA), which allows reactions to proceed under milder conditions. wikipedia.orgrsc.org The reduction mechanism typically involves single-electron transfer steps from the Sm(II) species. wikipedia.orgrsc.org This process can generate radical or anionic intermediates that can participate in subsequent reactions, including intramolecular cyclizations. organic-chemistry.org

Molybdenum Hexacarbonyl (Mo(CO)₆): Molybdenum hexacarbonyl is a stable, volatile, and air-stable source of molybdenum in its zero oxidation state. wikipedia.orgcymitquimica.com It serves as a versatile reagent and catalyst in organic synthesis, often used for deoxygenation and reductive coupling reactions. organic-chemistry.orgkunststoff-institut.de Mo(CO)₆ can mediate the desulfurization of thiols and act as both a catalyst and reductant in reactions like the hydroamination of vinylcyclopropanes with nitroarenes. organic-chemistry.org While its primary applications involve other functional groups, its capacity for facilitating reductive processes suggests its potential for N-O bond cleavage, likely proceeding through low-valent molybdenum species that act as the reducing agent. researchgate.net

Zinc in Acetic Acid (Zn/AcOH): The combination of zinc dust and acetic acid is a classic, inexpensive, and effective reducing system for various functional groups, including oximes. tsijournals.comorganic-chemistry.org This reagent is known for its ability to reduce oximes to their corresponding primary amines in high yields under mild conditions, often enhanced by ultrasonic irradiation. tsijournals.com The general mechanism involves protonation of the substrate by acetic acid, followed by single electron transfers from the zinc metal. chemicalforums.comyoutube.com This method is chemoselective and suitable for large-scale preparations. organic-chemistry.org For 1,2-oxazine analogs, Zn/AcOH can effect the reductive cleavage of the N-O bond to yield amino alcohol precursors. tsijournals.comchemicalforums.com

Table 2: Comparison of Metal-Mediated N-O Bond Cleavage Reagents

| Reagent | Typical Conditions | Mechanism | Advantages | Source(s) |

| Samarium Diiodide (SmI₂) | THF, often with HMPA additive | Single-electron transfer | Mild, versatile, high functional group tolerance. | wikipedia.orgrsc.orgacs.org |

| Molybdenum Hexacarbonyl (Mo(CO)₆) | Organic solvents, often with heating | Reductive carbonylation/deoxygenation | Air-stable, versatile for various reductions. | wikipedia.orgorganic-chemistry.org |

| Zinc in Acetic Acid (Zn/AcOH) | Acetic acid, room temp or reflux, sonication | Protonation, electron transfer | Inexpensive, mild, high yields, scalable. | tsijournals.comorganic-chemistry.orgchemicalforums.com |

N,O-Cleavage Leading to Acyclic Amino Compounds

A significant application of the N-O bond cleavage in 1,2-oxazine chemistry is the synthesis of acyclic amino compounds, particularly 1,4-amino alcohols. pitt.edutsijournals.com This transformation provides a strategic route from cyclic precursors to functionalized linear molecules.

The reductive cleavage of the N-O bond in tetrahydro-1,2-oxazines directly yields γ-amino alcohols. pitt.edu This reaction is a cornerstone in synthetic strategies, for example, in the total synthesis of complex natural products like (+)-Nakadomarin A, where a highly functionalized tetrahydro-1,2-oxazine is converted to a key amino alcohol intermediate. pitt.edu The choice of reducing agent, such as zinc in acetic acid or catalytic hydrogenation, can be tailored to the specific substrate and desired outcome. pitt.edutsijournals.com The resulting amino alcohols are versatile intermediates that can undergo further transformations, such as cyclization to form other heterocycles like pyrrolidines. pitt.edu

Reactivity of Olefinic and Carbonyl Functionalities

Beyond the N-O bond, the olefinic (C=C) and carbonyl (C=O) functionalities within this compound and its analogs are sites for further chemical modification. researchgate.net

The C=C double bond within the 1,2-oxazine ring can undergo reduction. For example, conjugate reduction of related N-acyl-2,3-dihydro-4-pyridones using zinc and acetic acid successfully yields the saturated piperidone ring system, demonstrating a reaction analogous to the saturation of the olefinic bond in the oxazine ring. organic-chemistry.org In some cases, Michael addition across the C=C bond has been attempted, though this can sometimes trigger subsequent rearrangements like ring contraction, as seen in related oxazine systems. mdpi.com

The ester carbonyl group at the C-3 position is also reactive. It can be reduced to a primary alcohol. For example, while sodium borohydride (B1222165) (NaBH₄) selectively reduces the C=N bond of this compound, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) reduces both the C=N bond and the ester group. This differential reactivity allows for selective transformations at either the ring or the substituent.

Derivatization and Functional Group Interconversions of Ethyl 6h 1,2 Oxazine 3 Carboxylate Scaffolds

Halogenation Reactions

Halogenation of 6H-1,2-oxazine derivatives introduces a reactive handle onto the heterocyclic ring, which serves as a key step for subsequent cross-coupling reactions. While specific examples detailing the halogenation of ethyl 6H-1,2-oxazine-3-carboxylate are not extensively documented, studies on closely related 1,2-oxazine systems provide established protocols for these transformations.

The iodination of 1,2-oxazine rings has been successfully achieved to produce 5-iodo-3,6-dihydro-2H-1,2-oxazine intermediates. beilstein-journals.org This transformation creates a versatile substrate for palladium-catalyzed reactions. A general procedure involves treating the 1,2-oxazine derivative with iodine in the presence of pyridine (B92270). beilstein-journals.org The reaction typically proceeds at room temperature, affording the iodinated product in good yields. beilstein-journals.org

For instance, the iodination of carbohydrate-derived 1,2-oxazines is performed in N,N-Dimethylformamide (DMF) at 0 °C to room temperature. beilstein-journals.org The reaction is quenched with a saturated aqueous sodium bicarbonate solution to yield the desired iodo-oxazine. beilstein-journals.org

Table 1: Iodination of 1,2-Oxazine Derivatives

| Substrate | Reagents | Solvent | Time | Yield | Citation |

|---|

This table represents a general procedure based on carbohydrate-derived 1,2-oxazines.

Chlorination of the 6H-1,2-oxazine scaffold is a known transformation that furnishes intermediates for further functionalization. However, specific, detailed protocols for the direct chlorination of this compound or related simple 1,2-oxazines are not prominently featured in available research. This step is synthetically valuable as chloro-derivatives are common coupling partners in various palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org The halogenated 1,2-oxazine intermediates, particularly iodo-derivatives, are excellent substrates for these transformations, enabling the introduction of aryl, vinyl, and alkynyl moieties to the oxazine (B8389632) core. beilstein-journals.org

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction has been effectively applied to 5-iodo-1,2-oxazine derivatives to synthesize 5-alkynyl-substituted 1,2-oxazines. beilstein-journals.org The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate, with a copper(I) iodide co-catalyst in the presence of an amine base like triethylamine (B128534). beilstein-journals.orgwikipedia.org

In a representative example, an iodo-oxazine was coupled with triisopropylsilylacetylene using Pd(OAc)₂, CuI, and triethylamine in DMF at room temperature for 18 hours, resulting in a 59% yield of the coupled product. beilstein-journals.org

Table 2: Sonogashira Coupling of an Iodinated 1,2-Oxazine Derivative

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Time/Temp | Yield | Citation |

|---|

This table is based on a reaction performed on a carbohydrate-derived 5-iodo-1,2-oxazine.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This methodology has been successfully used to functionalize the 5-position of the 1,2-oxazine ring. Iodinated 1,2-oxazines can be coupled with various acrylates using a palladium catalyst. beilstein-journals.org

A typical procedure involves heating the 5-iodo-1,2-oxazine with an acrylate (B77674) in the presence of Pd(OAc)₂, a phase-transfer agent like tetrabutylammonium (B224687) bromide (TBAB), and a base such as sodium bicarbonate. beilstein-journals.org The reaction is generally conducted in DMF in a sealed tube at elevated temperatures (e.g., 130 °C) for a short duration. beilstein-journals.org

Table 3: Heck Coupling of an Iodinated 1,2-Oxazine Derivative

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Time/Temp | Citation |

|---|

This table is based on a reaction performed on a carbohydrate-derived 5-iodo-1,2-oxazine. Yields were not specified in the excerpt.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organohalide. wikipedia.orglibretexts.org While specific examples of Suzuki coupling on this compound are not detailed in the surveyed literature, the 5-iodo-1,2-oxazine intermediates are ideal candidates for this reaction. beilstein-journals.orgwikipedia.org

The reaction generally involves a palladium catalyst, a base, and a boronic acid or its ester derivative. libretexts.orgorganic-chemistry.org The conditions are typically mild and tolerate a wide range of functional groups. Based on standard protocols, a 5-iodo-1,2-oxazine could be coupled with an arylboronic acid using a catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate in a solvent mixture like toluene/ethanol (B145695)/water.

Table 4: General Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose | Citation |

|---|---|---|---|

| Substrate | Aryl or Vinyl Halide/Triflate | Electrophilic Partner | libretexts.org |

| Coupling Partner | Organoboronic Acid / Ester | Nucleophilic Partner | libretexts.org |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes C-C bond formation | wikipedia.orgorganic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species | wikipedia.orgorganic-chemistry.org |

Cyanation Reactions

The introduction of a cyano group onto the 1,2-oxazine framework represents a valuable synthetic transformation, as the nitrile functionality can be readily converted into other important chemical moieties such as amines, carboxylic acids, and various heterocyclic systems. medchem101.com Research into the direct cyanation of 1,2-oxazine rings is an area of ongoing investigation.

One documented approach involves the reaction of a 5,6-dihydro-4H-1,2-oxazine ketal with benzoyl chloride, which leads to a ring fragmentation process. This reaction yields an enone and a nitrile as the final products, demonstrating an indirect method to introduce a cyano group through a ring-opening mechanism. researchgate.net

More direct methods for the cyanation of heteroaromatic systems are being developed, which could potentially be applied to 1,2-oxazine derivatives. These methods often involve the activation of the heterocyclic ring followed by nucleophilic attack by a cyanide source. medchem101.com For instance, a one-pot protocol for the C-H cyanation of N-containing heterocycles has been reported, which proceeds through triflic anhydride (B1165640) activation, nucleophilic addition of cyanide, and subsequent elimination. medchem101.com While not yet specifically reported for this compound, this methodology presents a promising avenue for future research in the direct functionalization of the oxazine ring.

The synthesis of 1,2-oxazines from cyanofunctionalized precursors is another strategy. For example, the hetero-Diels-Alder reaction of E-2-aryl-1-cyano-1-nitroethenes with suitable dienophiles can yield spirocyclic-1,2-oxazine N-oxides, incorporating the cyano group from the outset. mdpi.com

| Precursor/Reagent | Reaction Type | Product | Reference |

| 5,6-Dihydro-4H-1,2-oxazine ketal | Ring Fragmentation | Enone and Nitrile | researchgate.net |

| E-2-aryl-1-cyano-1-nitroethenes | Hetero-Diels-Alder | Spirocyclic-1,2-oxazine N-oxides | mdpi.com |

Acetylation of Nitrogen Atoms

The acetylation of the nitrogen atom within the 1,2-oxazine ring is a common derivatization technique used to modify the electronic properties of the heterocycle and to introduce a handle for further functionalization. The reaction of 5,6-dihydro-4H-1,2-oxazines with acetylating agents such as acetyl bromide typically results in the formation of N-acetyl-5,6-dihydro-2H-1,2-oxazines, which are enamide products. researchgate.net

This transformation is generally efficient and allows for the isolation of the N-acetylated products in good yields. The resulting N-acetyl group can influence the reactivity of the oxazine ring and can serve as a protecting group in multi-step syntheses. A variety of N-acetyl-5,6-dihydro-2H-1,2-oxazines have been synthesized using this method, showcasing its utility in generating a library of derivatized scaffolds. researchgate.net

In some cases, the reaction of 5,6-dihydro-4H-1,2-oxazines with acetylating agents can lead to more complex transformations. For example, treatment of a 5,6-dihydro-4H-1,2-oxazine bearing a pendant ketone with acetyl bromide can initiate a condensation reaction between an intermediate enamine and the ketone, leading to the formation of a pyrrole (B145914) derivative. researchgate.net

| Starting Material | Reagent | Product Type | Reference |

| 5,6-Dihydro-4H-1,2-oxazines | Acetyl bromide | N-acetyl-5,6-dihydro-2H-1,2-oxazines | researchgate.net |

| Ketone-substituted 5,6-dihydro-4H-1,2-oxazine | Acetyl bromide | Pyrrole derivative | researchgate.net |

Click Chemistry Applications

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. nih.gov This methodology has found widespread use in drug discovery, materials science, and bioconjugation. tu-dresden.de

While direct applications of click chemistry on the this compound scaffold are not yet extensively documented, the potential for such derivatization is significant. The strategy would involve the introduction of either an azide (B81097) or a terminal alkyne functionality onto the oxazine ring or its substituents. This functionalized oxazine could then be "clicked" with a complementary azide or alkyne-containing molecule, allowing for the modular assembly of complex molecular structures.

Research on related heterocyclic systems, such as poly(2-oxazoline)s, has demonstrated the feasibility of this approach. A 2-oxazoline monomer bearing a pendant alkyne moiety has been synthesized and polymerized. The resulting polymer was then successfully functionalized via CuAAC with various azides, showcasing the compatibility of the click reaction with the oxazoline (B21484) scaffold. tu-dresden.de This suggests that a similar strategy could be developed for 1,2-oxazine derivatives.

The introduction of an alkyne or azide group onto the this compound could potentially be achieved through various synthetic routes, such as by using a functionalized starting material in the initial ring synthesis or by post-synthesis modification of the oxazine core. Once prepared, these "clickable" oxazine derivatives would serve as versatile building blocks for creating a diverse range of new materials and potential bioactive compounds.

| Click Chemistry Concept | Key Reaction | Potential Application for 1,2-Oxazines | Reference |

| Modular Synthesis | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Linking functionalized 1,2-oxazines to other molecules. | nih.gov |

| Bioorthogonal Ligation | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Conjugation to biomolecules under physiological conditions. | nih.gov |

Structural Elucidation and Advanced Characterization of Ethyl 6h 1,2 Oxazine 3 Carboxylate Derivatives

Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,2-oxazine compounds, offering deep insights into the molecular framework through the analysis of various nuclei, primarily ¹H and ¹³C. nih.govactascientific.com

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms and their spatial relationships. For the ethyl 6H-1,2-oxazine-3-carboxylate scaffold, the spectrum is expected to show distinct signals for the protons of the heterocyclic ring and the ethyl ester substituent. researchgate.netresearchgate.netnih.gov

The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), a result of spin-spin coupling. The protons on the 6H-1,2-oxazine ring itself would exhibit chemical shifts and coupling patterns dependent on their position and the substitution on the ring. For instance, protons adjacent to the oxygen or nitrogen heteroatoms would be shifted downfield. In substituted derivatives, such as those with phenyl groups, additional aromatic signals would appear in the spectrum. nih.govnih.gov The coupling constants (J-values) are critical for determining the dihedral angles between adjacent protons, helping to define the conformation of the oxazine (B8389632) ring.

Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted 1,2-Oxazine Derivative Note: This table presents example data for a related derivative, as specific experimental data for the parent this compound is not detailed in the provided sources. The data is illustrative of the types of signals expected.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.35–7.58 | m | - |

| C⁵H | 3.82-3.97 | dd | 15.0, 10.0 |

| C⁶H₂ | 2.83–3.26 | m | - |

| -OCH₂CH₃ | 4.25 | q | 7.1 |

Data compiled for illustrative purposes based on analogous structures reported in the literature. nih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its functional type and electronic environment.

For this compound, key signals would include the carbonyl carbon of the ester group (typically around 160-170 ppm), the carbons of the C=N and C=C bonds within the oxazine ring (in the 110-160 ppm range), and the aliphatic carbons of the ethyl group and the CH₂ at the 6-position of the ring. nih.govactascientific.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 160 – 165 |

| C3 (C=N) | 145 – 155 |

| C4 | 105 – 115 |

| C5 | 125 – 135 |

| C6 | 45 – 55 |

| -OCH₂CH₃ | 60 – 65 |

Ranges are based on typical values for similar functional groups and heterocyclic systems. researchgate.netnih.govnih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for assembling the molecular structure by revealing long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov In the context of this compound, an HMBC experiment would be crucial for unambiguously assigning the ¹H and ¹³C signals. nih.gov For example, a correlation would be expected between the methylene protons of the ethyl group and the carbonyl carbon of the ester. Similarly, correlations between the ring protons and the ring carbons would confirm the connectivity and substitution pattern of the 1,2-oxazine core.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound and its derivatives would display characteristic absorption bands that confirm the presence of key structural features. researchgate.netresearchgate.netnih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1710 – 1735 |

| C=N (Imine) | Stretch | 1640 – 1660 |

| C=C (Alkene) | Stretch | 1600 – 1650 |

| C-O (Ester & Ether) | Stretch | 1020 – 1250 |

Data compiled based on general spectroscopic principles and reported data for related oxazine compounds. actascientific.com

The most prominent band would be the strong absorption from the ester carbonyl (C=O) stretch. The stretching vibrations for the C=N and C=C double bonds within the heterocyclic ring would also be present, although they may sometimes overlap. The C-O stretching region would show absorptions for both the ester C-O and the ring C-O-N bonds.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. researchgate.netresearchgate.netnih.gov For this compound, with a molecular formula of C₇H₉NO₃, HRMS is used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass. This technique is invaluable for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or byproducts.

Table 4: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Calculated mass based on the molecular formula from PubChem.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography

X-ray crystallography stands as the gold standard for the determination of the three-dimensional structure of a crystalline solid at the atomic level. This technique has been instrumental in characterizing a wide array of 1,2-oxazine derivatives, providing crucial information on bond lengths, bond angles, and the conformation of the heterocyclic ring. researchgate.net The data generated are vital for understanding structure-activity relationships and for the rational design of new molecules. researchgate.net

While a vast dataset of X-ray crystal structures for 1,2-oxazines exists, encompassing monocyclic, fused-ring, and complex natural product systems, the specific crystal structure for the parent compound, this compound, is not prominently detailed in the reviewed literature. researchgate.net However, the analysis of its derivatives is common. For instance, complex derivatives such as ethyl 11a,12-dihydrobenzo[b]benzo researchgate.netnih.govresearchgate.netnih.govoxazino[2,3-e] researchgate.netnih.govoxazine-5a(6H)-carboxylate have been successfully synthesized and their structures confirmed by single-crystal X-ray analysis. researchgate.net This analysis provides definitive proof of the molecular structure and stereochemistry. researchgate.net

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined.

A representative example of crystallographic data for a related heterocyclic derivative, ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, is presented below to illustrate the type of information obtained from such an analysis. researchgate.net

Table 1: Representative Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical formula | C14H11N3O4S |

| Formula weight | 317.32 |

| Temperature (K) | 170 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P21/n |

| a (Å) | 20.6433(8) |

| b (Å) | 6.9795(3) |

| c (Å) | 20.9482(8) |

| β (°) | 112.440(1) |

| Volume (ų) | 2789.67(19) |

| Z | 8 |

| Density (calculated) (Mg/m³) | 1.510 |

| Absorption coefficient (mm⁻¹) | 0.246 |

This level of detailed structural information is critical for confirming the outcome of synthetic reactions and for understanding the molecule's spatial arrangement, which influences its physical and chemical properties. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized derivative of this compound, thereby confirming its purity and elemental composition.

The analysis is performed using a dedicated elemental analyzer, which combusts a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. These experimentally determined values are then compared with the theoretically calculated percentages for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

For example, in the synthesis of various heterocyclic compounds, elemental analysis is a standard characterization step. The results are typically presented as follows: Anal. calcd. for a given formula, followed by the percentages of C, H, and N. The experimentally found values are then listed for comparison. mdpi.com

Table 2: Illustrative Elemental Analysis Data for Heterocyclic Compounds

| Compound Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| C18H14N2O4 | C | 67.07 | 66.79 | mdpi.com |

| H | 4.38 | 4.44 | mdpi.com | |

| N | 8.69 | 8.75 | mdpi.com | |

| C17H12N2O4 | C | 66.23 | 66.02 | mdpi.com |

| H | 3.92 | 4.11 | mdpi.com | |

| N | 9.09 | 8.92 | mdpi.com | |

| C3H8N4O2 | C | 27.27 | 27.04 | researchgate.net |

| H | 6.10 | 6.38 | researchgate.net |

This analytical method is a cornerstone of synthetic chemistry, providing essential validation for the successful synthesis of target molecules like the derivatives of this compound. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 11a,12-dihydrobenzo[b]benzo researchgate.netnih.govresearchgate.netnih.govoxazino[2,3-e] researchgate.netnih.govoxazine-5a(6H)-carboxylate |

| Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate |

| Carbon dioxide |

| Water |

| Nitrogen |

| N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide |

| N'-(4-Hydroxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide |

Theoretical and Computational Chemistry Studies

Computational Analysis of Structure, Dynamics, and Properties

Computational chemistry has proven to be an invaluable tool for elucidating the structural and dynamic characteristics of 1,2-oxazines. researchgate.net Advanced computational methods have enabled detailed analysis of their molecular geometries, conformational preferences, and electronic properties. researchgate.net

Anomeric Effect Investigations in Oxazinane Rings

Extensive computational studies on di-substituted oxazinane rings, specifically those with an ethoxy (EtO) group at the C-6 position and an ethoxycarbonyl (CO2Et) group at the C-3 position, have been conducted to understand the anomeric effect. nih.govrsc.org The anomeric effect, a stereoelectronic phenomenon in heterocyclic chemistry, describes the tendency of a substituent at an anomeric carbon to adopt an axial orientation instead of the sterically less hindered equatorial orientation.

The conformational preferences in these oxazinane rings are governed by a delicate balance of several factors:

Non-covalent interactions (van der Waals forces, dipole-dipole interactions, electrostatic forces, and hydrogen bonding) nih.govrsc.org

Hyperconjugative interactions nih.govrsc.org

DFT calculations have been instrumental in dissecting these contributing forces and explaining the observed conformational behavior. nih.govrsc.org The origin of the anomeric effect itself is a topic of ongoing discussion, with some studies suggesting it arises from electrostatic dipole-dipole interactions, while others emphasize the role of electron delocalization and hyperconjugation. rsc.org

Conformational Preferences and Energetics

The conformational landscape of 1,2-oxazine derivatives is complex, with various ring conformations and substituent orientations being possible. Computational studies have been employed to determine the relative stabilities of different conformers and the energy barriers for their interconversion. nih.govrsc.org For instance, in di-substituted oxazinane rings, the interplay between steric and stereoelectronic effects dictates the preferred conformation. nih.govrsc.org The reduction of the C=N bond in 6-alkoxy-5,6-dihydro-4H-1,2-oxazine-3-carboxylates, for example, leads to stereoisomeric products whose formation can be rationalized by considering the conformational energetics of the intermediates. rsc.org

Double Bond Pyramidalization Analysis

DFT calculations at the B3LYP/6-31G* level have been used to investigate the pyramidalization of the double bond in bridged 1,2-oxazine systems. researchgate.net Pyramidalization refers to the deviation of the atoms of a double bond from planarity. In comparison to their carbocyclic analogues, bridged 1,2-oxazines exhibit larger tilt angles, which is attributed to increased p–σ* stabilization through the heteroatom bridge and a corresponding decrease in p–σ repulsion. researchgate.net

Computational Analysis of Reaction Mechanisms

Computational methods have been extensively applied to unravel the mechanisms of reactions involving the synthesis and transformation of 1,2-oxazines. These studies provide detailed information about transition states, potential energy surfaces, and the factors controlling selectivity.

Synthesis Mechanisms (e.g., Regioselectivity, Transition States, Potential Energy Surfaces)

The synthesis of 1,2-oxazines often involves cycloaddition reactions where control of regioselectivity is crucial. researchgate.netmdpi.com DFT calculations have been successfully used to predict and explain the regiochemical outcomes of these reactions. researchgate.netmdpi.com For example, in the palladium-catalyzed heteroannulation of 1,3-dienes, DFT calculations at the SMD(acetone)-ωB97X-D/6-311++G(2d,p)/SDD(Pd) level of theory have been used to model the carbopalladation step and identify ligands that promote high regioselectivity. researchgate.net

Similarly, the mechanism of Hetero-Diels-Alder (HDA) reactions to form spirocyclic 1,2-oxazine N-oxides has been investigated using DFT. mdpi.com These studies show a polar, single-step mechanism and, through Bonding Evolution Theory (BET) analysis, reveal a two-stage one-step process for bond formation. mdpi.com The calculations of thermodynamic parameters, such as Gibbs free energy and enthalpies, help to understand the reaction feasibility and regiocontrol. mdpi.com

| Computational Method | Application | Key Findings |

| DFT (B3LYP/6-31G(d,p)) | Analysis of retro-Diels-Alder reactions | Calculated an activation barrier of 27.6 kcal/mol for the thermolysis of anthracenyl 1,2-oxazine cycloadducts. researchgate.net |

| DFT (various methods) | Mechanism of reactions between 1,3-nitrocyclohexene and 2,3-dimethyl-1,3-butadiene | Both direct Diels-Alder and sequential hetero-Diels-Alder/(3,3)-sigmatropic rearrangement pathways are operative and close in energy. researchgate.net |

| DFT | Homo-(3+2)-dipolar cycloadditions | Both concerted and stepwise mechanisms are feasible depending on the substrates. researchgate.net |

Reaction Mechanisms (e.g., Isomerization, Sigmatropic Rearrangements)

Computational studies have also shed light on the mechanisms of post-synthesis transformations of 1,2-oxazines, such as isomerization and sigmatropic rearrangements.

Isomerization: DFT studies on the thermal amine-promoted isomerization of oxazinane rings have shown that the process involves the abstraction of the C-3 hydrogen atom by the amine, followed by its re-recruitment at C-3. nih.govrsc.org This mechanism allows the oxazinane ring to remain intact, leading to either the original or an isomeric conformer. nih.govrsc.org The activation energy for this isomerization is lower than that for ring-breaking, making it the thermodynamically favored process. rsc.org Steric effects in the transition state can lead to the breaking of the O-N bond, resulting in a ring contraction from a 6-membered to a 5-membered ring. nih.govrsc.org

Sigmatropic Rearrangements: Facile (3,3)-sigmatropic rearrangements within certain 1,2-oxazine cycloadducts have been analyzed using DFT (B3LYP/6-31G(d,p)). researchgate.net These rearrangements are often competitive with the initial cycloaddition and can lead to complex product mixtures. Computational analysis helps to understand the factors that favor these rearrangements and to predict the structures of the resulting products. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for investigating medium to large-sized organic molecules. It offers a favorable balance between computational cost and accuracy, making it ideal for studying the properties of 1,2-oxazine systems. DFT calculations are used to determine optimized molecular geometries, predict vibrational frequencies (IR spectra), and explore electronic properties such as molecular orbitals and electrostatic potentials. researchgate.netnih.gov

In the context of 1,2-oxazine derivatives, DFT studies are instrumental in elucidating reaction mechanisms, such as those in hetero-Diels-Alder reactions. mdpi.com For instance, research on related systems has used DFT to show that such reactions can proceed via a polar, single-step mechanism. mdpi.com By analyzing the transition states (TSs), researchers can calculate activation energies, enthalpies, and Gibbs free energies, providing a detailed picture of the reaction pathway. mdpi.com Furthermore, DFT is employed to calculate global reactivity indices, which help in predicting the chemical behavior of the molecule. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A widely utilized combination for organic heterocyclic systems, including those with the 1,2-oxazine core, is the B3LYP functional with the 6-31G(d) basis set. nih.govmdpi.com

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. Its widespread use stems from its proven reliability in providing a balanced description of the geometric and electronic properties of many organic compounds. researchgate.net

6-31G(d): This is a Pople-style basis set. The '6-31G' part describes how the core and valence atomic orbitals are represented, while the '(d)' indicates the addition of polarization functions on heavy (non-hydrogen) atoms. These polarization functions allow for greater flexibility in describing the electron density distribution, which is crucial for accurately modeling bonding in cyclic and polar molecules.

This specific level of theory, B3LYP/6-31G(d), has been successfully applied to optimize the geometries of related heterocyclic compounds and to calculate key parameters that explain their reactivity. nih.govmdpi.com For example, it has been used to calculate global reactivity indices like electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N) for 1,2-oxazine systems involved in cycloaddition reactions. mdpi.com

While B3LYP/6-31G(d) is a common standard, other functionals may be selected for specific applications. researchgate.net For instance, long-range corrected functionals like CAM-B3LYP are often preferred for calculating electronic transitions and UV-Vis spectra, while functionals like M06-2X can be more reliable for systems involving weak interactions. researchgate.netresearchgate.net The choice of basis set can also be expanded, for example to 6-311++G(d,p), to include diffuse functions (++) for better description of anions or weak interactions, and polarization functions on hydrogen atoms (p). researchgate.net

Table 1: Global Reactivity Indices Calculated via DFT

This table describes key reactivity indices that are typically calculated using DFT at the B3LYP/6-31G(d) level of theory to predict the chemical behavior of 1,2-oxazine derivatives. mdpi.com

| Index | Symbol | Description |

| Electronic Chemical Potential | μ | Represents the escaping tendency of an electron from a system; related to electronegativity. |

| Chemical Hardness | η | Measures the resistance to change in the electron distribution or resistance to charge transfer. |

| Global Electrophilicity | ω | An index that quantifies the electrophilic character of a molecule. |

| Global Nucleophilicity | N | An index that quantifies the nucleophilic character of a molecule. |

Ab Initio Quantum Chemistry Approaches

Ab initio (Latin for "from the beginning") quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation without relying on empirical parameters derived from experimental data. nih.gov These methods are based solely on fundamental physical constants and are therefore capable of high accuracy, though often at a significant computational cost compared to DFT. nih.gov

The simplest ab initio method is Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. While foundational, HF theory's primary limitation is its complete neglect of electron correlation, which is the interaction between individual electrons. nih.gov

To achieve higher accuracy, post-Hartree-Fock methods are employed. These methods build upon the HF result to include electron correlation. Common approaches include:

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest and most cost-effective ways to include electron correlation. It is often used for geometry optimizations and frequency calculations when a higher level of theory than HF is required. nih.gov

Coupled-Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their ability to provide highly accurate results for small to medium-sized molecules, especially for calculating energies. nih.gov

Multi-Reference Methods (e.g., CASPT2): For molecules with complex electronic structures, such as those with significant bond-breaking or excited states, a single-determinant approach like HF is inadequate. Multi-reference methods like CASPT2 (Complete Active Space with Second-Order Perturbation Theory) are necessary in these cases. nih.gov

The application of these methods to Ethyl 6H-1,2-oxazine-3-carboxylate would provide benchmark data for its structure and thermochemistry, serving as a reference against which less computationally expensive methods like DFT can be compared. nih.gov

Table 2: Comparison of Common Ab Initio Methods

This table outlines the characteristics of key ab initio methods, providing a general comparison of their cost and accuracy. nih.gov

| Method | Includes Electron Correlation? | Typical Application | Relative Computational Cost |

| HF | No | Initial geometry guess, qualitative orbital analysis | Low |

| MP2 | Yes | Geometries and frequencies for many closed-shell systems | Moderate |

| CCSD(T) | Yes | High-accuracy single-point energy calculations (benchmarks) | High |

| CASPT2 | Yes | Excited states, bond breaking, complex electronic structures | Very High |

Synthetic Utility and Building Block Applications of 1,2 Oxazine 3 Carboxylates

Precursors to Other Heterocyclic Systems

The strategic cleavage and rearrangement of the 1,2-oxazine ring are fundamental to its application as a synthetic precursor. The N-O bond is susceptible to reductive cleavage, which opens up pathways to various linear and cyclic structures.

Pyrroles and Pyrrolidines

The transformation of 1,2-oxazine derivatives into pyrroles and pyrrolidines is a well-established synthetic strategy. Polyfunctional pyrroles, which are valuable intermediates in medicinal chemistry, can be synthesized from these precursors. sunderland.ac.uk The reaction often involves the reductive cleavage of the N-O bond followed by cyclization. For instance, copper-catalyzed intermolecular cyclization between oximes and alkenes can provide access to spiropyrrolines. nih.gov Furthermore, the reaction of O-acetyl oximes with β-ketoesters, catalyzed by copper, yields polysubstituted pyrroles under redox-neutral conditions. nih.gov

A variety of pyrrolidine (B122466) derivatives can also be accessed. For example, rhodium-catalyzed reactions using O-benzoylhydroxylamines as alkyl nitrene precursors can produce various pyrrolidines in very good yields. organic-chemistry.org Additionally, an acid-promoted synthesis from N-carbamate-protected amino alcohols, where the hydroxyl group is activated by orthoesters, leads to the formation of pyrrolidines in high yields. organic-chemistry.org

Table 1: Synthesis of Pyrroles and Pyrrolidines from 1,2-Oxazine Precursors

| Precursor Type | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| O-acetyl oximes and β-ketoesters | CuCN, dtbbpy, THF, 100 °C | Polysubstituted pyrroles | Redox-neutral conditions. Good yields for electron-donating groups on the oxime. nih.gov |

| O-benzoylhydroxylamines | Rhodium catalyst | Various pyrrolidines | Efficient synthesis with good yields. organic-chemistry.org |

| N-carbamate-protected amino alcohols | Orthoesters, acid promotion | Pyrrolidines | Overcomes the reduced nucleophilicity of carbamate (B1207046) nitrogen. organic-chemistry.org |

Tetrahydrofurans

The synthesis of tetrahydrofurans from 1,2-oxazine precursors is a less commonly documented transformation compared to other heterocyclic systems. However, the underlying principle involves the cleavage of the N-O bond and subsequent manipulation of the resulting functional groups to facilitate the formation of the tetrahydrofuran (B95107) ring. This can be conceptualized through the generation of a 1,4-diol intermediate, which can then undergo acid-catalyzed cyclization.

Aziridines

The conversion of 1,2-oxazine derivatives to aziridines represents a ring-contraction strategy. Aziridines are highly valuable synthetic intermediates due to their ring strain, which allows for a variety of ring-opening reactions. nih.gov The synthesis of aziridines from other heterocycles often involves complex multi-step procedures. While direct conversion from ethyl 6H-1,2-oxazine-3-carboxylate is not extensively detailed, related transformations provide insight. For example, aziridines can be synthesized from 1,2-amino alcohols, which are accessible from 1,2-oxazines. clockss.org This process typically involves converting the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic displacement by the amine. clockss.org

Pyrrolizidines

Pyrrolizidine (B1209537) alkaloids are a class of natural products with a characteristic bicyclic structure. The synthesis of the pyrrolizidine core can be achieved using 1,2-oxazine derivatives as starting materials. A key strategy involves the reductive cleavage of the N-O bond to generate a pyrrolidine intermediate, which is then further elaborated to construct the second five-membered ring. For instance, a synthetic approach to alexine, a pyrrolizidine alkaloid, involved the cleavage of an N-O bond in a pyrrolizidine precursor to yield a hydroxypyrrolizidine. nih.gov

Pyridine (B92270) Derivatives (e.g., via Azapyrylium Intermediates)

The transformation of 1,2-oxazine-3-carboxylates into pyridine derivatives is a synthetically useful process. The mechanism often involves the formation of an azapyrylium intermediate, which then rearranges to the more stable pyridine ring. The biosynthesis of some pyridine derivatives involves the reaction of a carbonyl group with an amino group within a molecule to form the pyridine ring nonenzymatically. kyoto-u.ac.jp Synthetic methods for preparing pyridine-2,4-dicarboxylic acid (2,4-PDCA) derivatives, which are potent inhibitors of certain enzymes, have been developed. nih.gov

1,4-Aminoalcohols

The reduction of 1,2-oxazines is a direct and efficient method for the synthesis of 1,4-aminoalcohols. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in an ethanol (B145695) solvent is a common method for this transformation. This reaction typically yields the saturated 1,2-oxazinane (B1295428) derivative, which upon further reduction of the N-O bond, would yield the corresponding 1,4-aminoalcohol. Another approach involves the use of molybdenum-based catalysts to promote the 1,4-aminohydroxylation of dienes using anilines, which proceeds through a hetero-Diels-Alder reaction and subsequent reductive cleavage. nih.gov

Table 2: Synthesis of 1,4-Aminoalcohols from 1,2-Oxazine Precursors

| Precursor | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| This compound | H₂, Pd/C, Ethanol | Saturated 1,2-oxazinane derivative (precursor to 1,4-aminoalcohol) | Selective reduction of the C=N bond. |

| Dienes and Anilines | MoODipic(HMPA)ONAr | 1,4-aminoalcohols | Catalytic 1,4-aminohydroxylation. nih.gov |

Construction of Complex Molecular Architectures (e.g., Heteropropellanes)

The 1,2-oxazine framework is a key precursor for assembling complex, fused heterocyclic systems through various cycloaddition pathways. While direct examples of this compound in heteropropellane synthesis are not extensively documented, the reactivity of the parent ring system in Diels-Alder reactions provides a clear blueprint for such constructions.

The hetero-Diels-Alder (HDA) reaction is a powerful tool for building six-membered heterocyclic rings. clockss.org 1,2-Oxazines and their precursors, such as in-situ generated nitrosocarbonyls or nitrosoalkenes, readily participate as either the diene or dienophile component to form bicyclic adducts. clockss.org For instance, transient nitrosocarbonyl species can be trapped with dienes to afford 3,6-dihydro-2H-1,2-oxazine structures. clockss.org

Furthermore, computational studies using Density Functional Theory (DFT) have been employed to analyze the reactivity and stereochemical outcomes of HDA reactions involving 1,2-oxazine derivatives, confirming their utility in predictable and controlled cycloadditions. uq.edu.au More complex fused systems, such as those found in phthalazine (B143731) (a benzo[d]pyridazine), demonstrate the ability of the diazine portion of the ring, which is analogous to the 1,2-oxazine system, to act as a diene in inverse-electron-demand Diels-Alder reactions to create polycyclic frameworks. researchgate.netnih.gov This intrinsic reactivity highlights the potential of simpler 1,2-oxazine-3-carboxylates to serve as building blocks for intricate, three-dimensional structures like heteropropellanes, where multiple rings share a common axle.

Role as Intermediates in Stereoselective Synthesis

Saturated derivatives of 1,2-oxazines, specifically oxazinanones, have emerged as highly effective chiral auxiliaries, guiding the stereochemical course of key carbon-carbon bond-forming reactions. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction before being subsequently removed. wikipedia.org

Homochiral oxazinanones, which can be prepared from β-amino esters, serve as powerful stereodirecting groups in reactions such as enolate alkylations and aldol (B89426) condensations. nih.gov When an acyl group is attached to the nitrogen of a chiral oxazinanone, the resulting system can be deprotonated to form an enolate. The steric bulk of the oxazinanone ring then directs the approach of an incoming electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the formation of one stereoisomer in preference to others.

Research has shown that N-acyl derivatives of these oxazinanones undergo highly stereoselective enolate alkylation reactions. nih.gov Similarly, asymmetric aldol reactions using the chlorotitanium enolate of an N-propanoyl-substituted oxazinanone proceed with excellent diastereoselectivity. nih.gov A significant advantage of this system is the gem-dimethyl substitution at the C-6 position of the oxazinanone, which facilitates the clean removal of the auxiliary after the reaction to yield the desired α-substituted carboxylic acid derivative. nih.gov

The effectiveness of these oxazinanone auxiliaries has been demonstrated to be superior to that of the well-established Evans oxazolidinone auxiliaries in certain cases. nih.gov The table below summarizes the high levels of diastereoselectivity achieved in asymmetric aldol reactions using a chiral oxazinanone intermediate.

| Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|

| Propanal | >99:1 | 85 |

| Isobutyraldehyde | >99:1 | 89 |

| Benzaldehyde | 99:1 | 95 |

| (E)-Crotonaldehyde | 98:2 | 91 |

This capacity for high stereochemical control makes 1,2-oxazine-based intermediates valuable tools for the synthesis of enantiomerically pure pharmaceutical agents and other complex chiral molecules. nih.gov

Q & A

Q. Advanced

- Byproduct Formation : Competing [2+2] cycloadditions or overoxidation by chloramine-T can reduce yields.

- Scope Constraints : Bulky substituents (e.g., tert-butyl) hinder cycloaddition geometry.

- Scalability : Milligram-scale syntheses dominate; kilogram-scale production requires flow chemistry adaptations .

How to validate the purity of this compound for biological assays?

Q. Advanced

- HPLC-DAD/MS : Ensure >95% purity with orthogonal methods (e.g., reverse-phase HPLC, chiral columns if applicable).

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

- Residual Solvent Testing : GC-MS detects trace solvents (e.g., DMF, ethyl acetate) below ICH Q3C limits .

What computational tools predict the reactivity of 6H-1,2-oxazine derivatives?

Advanced

DFT calculations (e.g., Gaussian, ORCA) model transition states and regioselectivity. Molecular docking studies (AutoDock Vina) assess interactions with biological targets. QSAR models correlate substituent electronic effects (Hammett σ constants) with reaction rates or binding affinities .

How to troubleshoot low yields in the nitrosolefin generation step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.